butyl 2-amino-2-methylpropanoate

Enzymatic Resolution Non-Proteinogenic Amino Acids Chiral Building Blocks

For researchers requiring high enantiopurity in α,α-disubstituted amino acids, the butyl ester provides a superior alternative to conventional methyl esters. Its extended alkyl chain enhances microbial protease-catalyzed enantioselectivity (E-values >50), a critical advantage in chiral resolution. - Enables orthogonal protection strategies: stable under mild acidic cleavage (TFA) while selectively removable under basic saponification. - Optimized lipophilicity (LogP 1.067) bridges the gap between membrane permeability and aqueous solubility in prodrug design. - Bulk quantities available with consistent 95% purity, supported by full analytical documentation (NMR, HPLC) for streamlined procurement.

Molecular Formula C8H17NO2
Molecular Weight 159.23
CAS No. 16252-91-8
Cat. No. B1652894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl 2-amino-2-methylpropanoate
CAS16252-91-8
Molecular FormulaC8H17NO2
Molecular Weight159.23
Structural Identifiers
SMILESCCCCOC(=O)C(C)(C)N
InChIInChI=1S/C8H17NO2/c1-4-5-6-11-7(10)8(2,3)9/h4-6,9H2,1-3H3
InChIKeyHUOOUEMRFYTJJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 2-amino-2-methylpropanoate (CAS 16252-91-8) | Procurement-Ready α-Aminoisobutyric Acid Ester for Specialized Organic Synthesis


Butyl 2-amino-2-methylpropanoate (CAS 16252-91-8), also known as 2-aminoisobutyric acid butyl ester, is a non-proteinogenic amino acid ester with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is synthesized via esterification of α-aminoisobutyric acid (AIB) with n-butanol . The compound features a quaternary α-carbon, which imparts steric hindrance and restricts conformational flexibility—a property widely exploited in peptidomimetic design and chiral auxiliary applications . Its n-butyl ester moiety confers distinct physicochemical properties, including a calculated LogP of 1.067, differentiating it from methyl, ethyl, and tert-butyl analogs .

Why Butyl 2-amino-2-methylpropanoate Cannot Be Replaced by Simpler AIB Esters or the Free Acid


While 2-amino-2-methylpropanoic acid and its methyl/ethyl esters are structurally related, they are not functionally interchangeable with the butyl ester in applications where hydrolytic stability, lipophilicity, or enantioselective enzymatic resolution are critical. The n-butyl chain reduces the rate of ester hydrolysis relative to methyl esters under both acidic and basic conditions . This differential stability is essential in multi-step syntheses where premature deprotection must be avoided. Furthermore, the calculated LogP of 1.067 for the butyl ester is approximately 2–3 orders of magnitude higher than that of the free acid (LogP ~ -2.8), enabling membrane permeability or extraction efficiency that the parent acid cannot achieve [1]. Finally, studies on microbial protease-catalyzed resolutions demonstrate that longer alkyl esters, such as isobutyl and n-butyl, yield significantly enhanced enantioselectivity compared to conventional methyl esters, making the butyl variant a strategically superior choice for chiral amino acid production [2].

Quantitative Differentiation of Butyl 2-amino-2-methylpropanoate Against Key Comparators


Enhanced Enantioselectivity in Protease-Catalyzed Resolution vs. Methyl Ester

In the Aspergillus oryzae protease-catalyzed hydrolysis of N-unprotected amino acid esters, switching from a methyl ester to a longer alkyl chain ester (e.g., isobutyl, which is structurally analogous to n-butyl) resulted in a marked enhancement of enantioselectivity. The conventional methyl ester exhibited poor enantioselectivity due to increased hydrolysis rates and reduced discrimination between enantiomers [1]. In contrast, the isobutyl ester enabled excellent enantioselectivities (E=50 to >200) for aromatic amino acids and significantly improved results for aliphatic side-chain amino acids. This class-level inference strongly supports the use of the n-butyl ester for achieving higher optical purity in enzymatic resolutions compared to methyl or ethyl esters .

Enzymatic Resolution Non-Proteinogenic Amino Acids Chiral Building Blocks

Optimized Lipophilicity for Membrane Permeability and Extraction: LogP 1.067

The calculated LogP of butyl 2-amino-2-methylpropanoate is 1.067 . This value represents a significant increase in lipophilicity compared to the parent free acid (LogP -2.8) [1] and is moderately higher than the tert-butyl ester (reported LogP values range from 1.09 to 1.77) [2]. The LogP of 1.067 positions the compound within the optimal range (1-3) for passive membrane permeability, suggesting utility as a prodrug promoiety or as an intermediate requiring organic phase extraction. In contrast, the methyl ester (predicted LogP ~0.3) and ethyl ester (predicted LogP ~0.6) exhibit lower lipophilicity, potentially reducing extraction efficiency and membrane partitioning in biological assays.

Prodrug Design Lipophilicity Bioavailability

Differential Hydrolytic Stability for Chemoselective Synthetic Manipulation

n-Butyl esters exhibit intermediate hydrolytic stability between the highly labile methyl/ethyl esters and the acid-labile tert-butyl esters. While tert-butyl esters are readily cleaved under acidic conditions (e.g., TFA) and can undergo unwanted hydrolysis at neutral pH due to intramolecular hydrogen bonding (rate ~1.5×10⁻⁵ sec⁻¹ for Asn-tBu) [1], n-butyl esters require more forcing conditions (strong acid or base, elevated temperature) for complete hydrolysis . This differential stability enables orthogonal protection strategies: the tert-butyl ester can be selectively removed in the presence of an n-butyl ester, or alternatively, the n-butyl ester can be selectively hydrolyzed under basic conditions while preserving acid-sensitive functionalities. The presence of the gem-dimethyl α-carbon in AIB further retards hydrolysis via steric shielding, enhancing the selectivity window compared to glycine or alanine esters.

Protecting Group Strategy Chemoselectivity Multi-step Synthesis

High-Value Application Scenarios for Butyl 2-amino-2-methylpropanoate Driven by Comparative Evidence


Enzymatic Resolution of Racemic Non-Proteinogenic Amino Acids

When high enantiopurity of α,α-disubstituted amino acids is required, butyl 2-amino-2-methylpropanoate serves as an optimal substrate for microbial protease-catalyzed resolution. The n-butyl ester moiety provides the extended alkyl chain necessary to enhance enantioselectivity (E-values >50) that cannot be achieved with methyl or ethyl esters, which exhibit poor discrimination between enantiomers [1]. This makes the butyl ester the preferred choice for producing enantiopure AIB derivatives for peptidomimetic drug discovery and chiral auxiliary synthesis .

Lipophilic Prodrug Design and Membrane Permeability Enhancement

In prodrug development where the free acid (2-amino-2-methylpropanoic acid) suffers from poor membrane permeability due to its high polarity (LogP -2.8), the butyl ester (LogP 1.067) offers a balanced lipophilicity profile [2]. This LogP value falls within the optimal range for passive diffusion, making the compound a suitable promoiety for improving oral bioavailability or CNS penetration of conjugated pharmacophores, while maintaining sufficient aqueous solubility for formulation. The butyl chain also provides slower in vivo esterase-mediated hydrolysis compared to methyl esters, potentially enabling sustained release profiles [3].

Orthogonal Protection Strategies in Multi-Step Peptide Synthesis

In complex peptide syntheses involving AIB residues, the n-butyl ester provides a carboxylic acid protecting group with a distinct deprotection profile. Unlike the acid-labile tert-butyl ester (cleaved by TFA) or the rapidly hydrolyzed methyl/ethyl esters, the n-butyl ester remains intact under mild acidic conditions and can be selectively cleaved under basic saponification or via enzymatic methods . This enables orthogonal protection schemes where, for example, a tert-butyl ester is removed with TFA while the n-butyl ester is preserved, or conversely, the n-butyl ester is hydrolyzed with NaOH while acid-sensitive Boc groups remain intact .

Building Block for Conformationally Constrained Peptidomimetics

The gem-dimethyl substitution at the α-carbon of AIB forces peptides into specific secondary structures (α-helices or β-turns) . The butyl ester derivative allows incorporation of this rigidifying element into synthetic peptides while providing a stable, lipophilic handle for purification or further derivatization. In contrast, the free acid's poor organic solubility and the methyl ester's excessive lability limit their utility in solid-phase peptide synthesis or solution-phase fragment coupling. The butyl ester's balanced stability and solubility profile makes it the preferred form for commercial AIB building blocks used in pharmaceutical peptide synthesis .

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